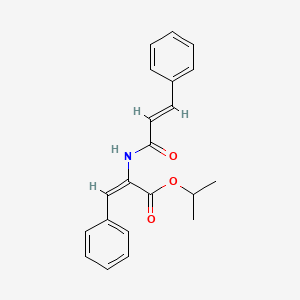
isopropyl 2-(cinnamoylamino)-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate, also known as IC3PA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate has been found to have potential applications in various scientific fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials such as polymers and nanoparticles. In nanotechnology, this compound has been explored for its potential as a molecular switch due to its ability to undergo photoisomerization.
Wirkmechanismus
The mechanism of action of isopropyl 2-(cinnamoylamino)-3-phenylacrylate involves its ability to interact with various cellular targets such as enzymes and receptors. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory and antioxidant properties. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using isopropyl 2-(cinnamoylamino)-3-phenylacrylate in lab experiments is its synthetic accessibility, which allows for the easy preparation of large quantities of the compound. Additionally, this compound has been found to be stable under various conditions, making it a suitable candidate for use in various experimental settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on isopropyl 2-(cinnamoylamino)-3-phenylacrylate. One area of interest is the development of this compound-based materials for various applications such as drug delivery and sensing. Another area of interest is the investigation of the potential of this compound as a molecular switch for use in various nanotechnological applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential for various scientific research applications. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for further investigation in the fields of medicinal chemistry, materials science, and nanotechnology. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesemethoden
Isopropyl 2-(cinnamoylamino)-3-phenylacrylate can be synthesized through a multi-step process that involves the reaction of cinnamic acid with isopropylamine and phenylacetyl chloride. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
propan-2-yl (E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-16(2)25-21(24)19(15-18-11-7-4-8-12-18)22-20(23)14-13-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,22,23)/b14-13+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEQYYYERQVAKR-MNOJGGAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)

![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
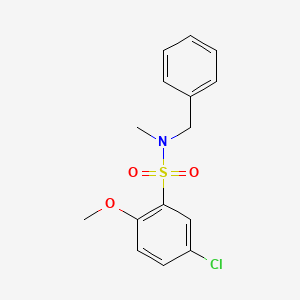
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
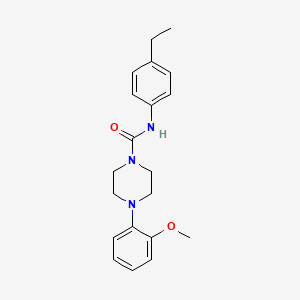
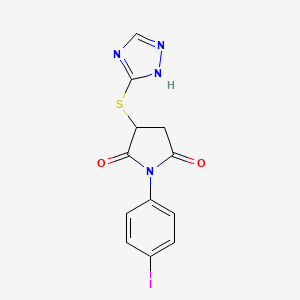

![N-bicyclo[2.2.1]hept-2-yl-4-isopropoxybenzamide](/img/structure/B5433330.png)
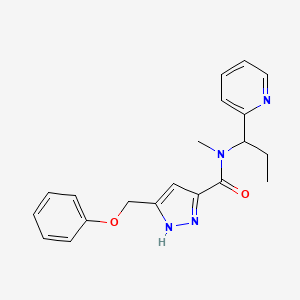
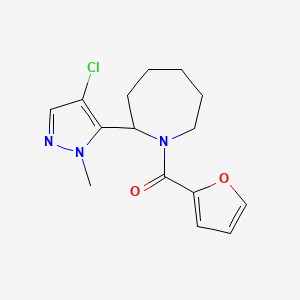
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)